Methyl 3-methoxy-4-(trifluoromethoxy)benzoate
Overview
Description
Methyl 3-methoxy-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H9F3O4 and a molecular weight of 250.17 g/mol . It is a derivative of benzoic acid, characterized by the presence of methoxy and trifluoromethoxy groups on the aromatic ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that the compound is an ester , which suggests it may undergo hydrolysis in biological systems, leading to the release of 3-methoxy-4-(trifluoromethoxy)benzoic acid and methanol. The resulting benzoic acid derivative could potentially interact with various biological targets.
Result of Action
It’s used for the preparation of difluoro and trifluoro compounds as anticancer agents , suggesting it might have cytotoxic effects or interfere with cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-4-(trifluoromethoxy)benzoate can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxy-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-methoxy-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxy-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- Methyl 4-(trifluoromethoxy)benzoate
- Methyl 3-(trifluoromethoxy)benzoate
- Methyl 4-(trifluoromethyl)benzoate
Comparison: Methyl 3-methoxy-4-(trifluoromethoxy)benzoate is unique due to the presence of both methoxy and trifluoromethoxy groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. The trifluoromethoxy group significantly enhances the compound’s electron-withdrawing ability, making it more reactive in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
methyl 3-methoxy-4-(trifluoromethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-15-8-5-6(9(14)16-2)3-4-7(8)17-10(11,12)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPTEQQJLARHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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